1-Carbobenzoxy-3-methylimidazolium Triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbobenzoxy-3-methylimidazolium triflate is an organic compound with the molecular formula C13H13F3N2O5S and a molecular weight of 366.32 g/mol . It is a white solid at room temperature and is known for its stability and reactivity in various chemical processes. The compound is often used in organic synthesis and has applications in both academic and industrial research.
Preparation Methods
The synthesis of 1-Carbobenzoxy-3-methylimidazolium triflate typically involves the reaction of 1-methylimidazole with benzyl chloroformate in the presence of a base, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions usually require a solvent such as dichloromethane and are carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Carbobenzoxy-3-methylimidazolium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triflate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-Carbobenzoxy-3-methylimidazolium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Carbobenzoxy-3-methylimidazolium triflate involves its ability to act as a strong electrophile, facilitating various chemical transformations. The compound’s molecular targets include nucleophiles such as amines, alcohols, and thiols, which can react with the electrophilic carbon atom in the imidazolium ring. The pathways involved in these reactions often include nucleophilic substitution and addition-elimination mechanisms .
Comparison with Similar Compounds
1-Carbobenzoxy-3-methylimidazolium triflate is unique in its combination of stability and reactivity, making it a valuable reagent in organic synthesis. Similar compounds include:
1-Benzyl-3-methylimidazolium triflate: Similar in structure but with a benzyl group instead of a carbobenzoxy group.
1-Carbobenzoxy-3-ethylimidazolium triflate: Similar but with an ethyl group instead of a methyl group.
1-Carbobenzoxy-3-methylimidazolium chloride: Similar but with a chloride anion instead of a triflate anion.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
benzyl 3-methylimidazol-3-ium-1-carboxylate;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8,10H,9H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFSDLPZJDDPHP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474476 |
Source
|
Record name | 1-Carbobenzoxy-3-methylimidazolium Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163080-99-7 |
Source
|
Record name | 1-Carbobenzoxy-3-methylimidazolium Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Carbobenzoxy-3-methylimidazolium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.